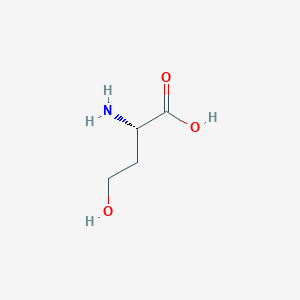
L-beta-Phenyllactoyl-tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-beta-Phenyllactoyl-tyr-OH, also known as (2S)-3-(4-hydroxyphenyl)-2-[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is characterized by the presence of a phenyl group attached to a lactoyl moiety, which is further linked to a tyrosine residue. It is primarily used in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-Phenyllactoyl-tyr-OH typically involves the coupling of L-tyrosine with a phenyl lactate derivative. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the hydroxyl group of the phenyl lactate . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-beta-Phenyllactoyl-tyr-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl group in the lactoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the phenyl lactate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl lactate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-beta-Phenyllactoyl-tyr-OH has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: It serves as a model compound to study enzyme-substrate interactions and protein modifications.
Medicine: Research on this compound can provide insights into the development of new therapeutic agents, particularly those targeting tyrosine residues in proteins.
Wirkmechanismus
The mechanism of action of L-beta-Phenyllactoyl-tyr-OH involves its interaction with specific molecular targets, primarily enzymes and proteins containing tyrosine residues. The phenolic hydroxyl group of the tyrosine residue can form hydrogen bonds and participate in hydrophobic interactions, facilitating binding to active sites of enzymes. Additionally, the lactoyl moiety can undergo various chemical modifications, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
L-beta-Phenyllactoyl-tyr-OH can be compared with other similar compounds such as:
L-tyrosine: A naturally occurring amino acid with a similar structure but lacking the lactoyl moiety.
Phenylalanine derivatives: Compounds like L-phenylalanine, which have a phenyl group but differ in the side chain structure.
Peptide derivatives: Other peptides containing tyrosine residues but with different modifications on the side chain.
The uniqueness of this compound lies in its specific combination of a phenyl lactate moiety with a tyrosine residue, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-14-8-6-13(7-9-14)10-15(18(23)24)19-17(22)16(21)11-12-4-2-1-3-5-12/h1-9,15-16,20-21H,10-11H2,(H,19,22)(H,23,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFRMRGYXQCPD-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














